molecular formula C18H29ClN2O4 B14325975 2-Hydroxy-3-morpholinopropyl p-(butylamino)benzoate hydrochloride CAS No. 100311-24-8

2-Hydroxy-3-morpholinopropyl p-(butylamino)benzoate hydrochloride

Cat. No.: B14325975
CAS No.: 100311-24-8
M. Wt: 372.9 g/mol
InChI Key: DLBILTOELYXFIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-morpholinopropyl p-(butylamino)benzoate hydrochloride is a chemical compound with the molecular formula C18H29ClN2O4 and a molecular weight of 372.8869 . It is known for its unique structure, which includes a benzoate ester linked to a morpholine ring and a butylamino group. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-morpholinopropyl p-(butylamino)benzoate hydrochloride typically involves the esterification of p-(butylamino)benzoic acid with 2-hydroxy-3-morpholinopropanol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems to optimize efficiency and scalability. The reaction conditions are carefully monitored to maintain consistent quality and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-morpholinopropyl p-(butylamino)benzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzoate esters .

Scientific Research Applications

2-Hydroxy-3-morpholinopropyl p-(butylamino)benzoate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-morpholinopropyl p-(butylamino)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-morpholinopropyl p-(ethylamino)benzoate hydrochloride
  • 2-Hydroxy-3-morpholinopropyl p-(methylamino)benzoate hydrochloride
  • 2-Hydroxy-3-morpholinopropyl p-(propylamino)benzoate hydrochloride

Uniqueness

2-Hydroxy-3-morpholinopropyl p-(butylamino)benzoate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to its analogs, the butylamino group may enhance its lipophilicity and influence its interaction with biological targets, potentially leading to different pharmacokinetic and pharmacodynamic profiles .

Properties

CAS No.

100311-24-8

Molecular Formula

C18H29ClN2O4

Molecular Weight

372.9 g/mol

IUPAC Name

(2-hydroxy-3-morpholin-4-ium-4-ylpropyl) 4-(butylamino)benzoate;chloride

InChI

InChI=1S/C18H28N2O4.ClH/c1-2-3-8-19-16-6-4-15(5-7-16)18(22)24-14-17(21)13-20-9-11-23-12-10-20;/h4-7,17,19,21H,2-3,8-14H2,1H3;1H

InChI Key

DLBILTOELYXFIN-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)OCC(C[NH+]2CCOCC2)O.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.